molecular formula C10H12ClN5O2S B1678921 PNU112455A hydrochloride CAS No. 21886-12-4

PNU112455A hydrochloride

货号: B1678921
CAS 编号: 21886-12-4
分子量: 301.75 g/mol
InChI 键: XBXQRCJKDCEQBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Discovery Timeline

The development of 4-((6-aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride (CAS: 21886-12-4) emerged from decades of research into sulfonamide and pyrimidine derivatives. Sulfonamides, first recognized for their antibacterial properties in the 1930s with Gerhard Domagk’s discovery of Prontosil rubrum, laid the foundation for synthetic antimicrobial agents. The integration of pyrimidine moieties into sulfonamide scaffolds gained traction in the late 20th century, driven by efforts to enhance target specificity and pharmacokinetic properties.

This compound’s synthesis was first reported in the early 2000s as part of a broader initiative to develop kinase inhibitors. Its structural design leverages the sulfonamide group’s hydrogen-bonding capacity and the pyrimidine ring’s planar geometry, which facilitates interactions with ATP-binding pockets in enzymes like cyclin-dependent kinases (CDKs). Key milestones include:

  • 2005 : Initial PubChem registration (CID 2608) with basic structural characterization.
  • 2007 : Optimization of hydrochloride salt formulation to improve aqueous solubility.
  • 2017 : Identification as a CDK2/CDK5 inhibitor in preclinical studies, with binding affinities (Km: 3.3–3.6 mM) confirmed via enzymatic assays.

Structural Classification Within Sulfonamide-Pyrimidine Hybrids

The compound belongs to the sulfonamide-pyrimidine hybrid class, characterized by a benzenesulfonamide core linked to a 6-aminopyrimidine group via an amino bridge. Its structural features include:

Structural Feature Role
Benzenesulfonamide moiety Enhances hydrogen bonding with enzyme active sites (e.g., CDK2).
6-Aminopyrimidine substituent Facilitates π-π stacking and electrostatic interactions.
Hydrochloride counterion Improves solubility (>5 mg/mL in DMSO) and crystallinity.

Comparative analysis with analogs highlights distinct attributes:

  • Fedratinib : Shares a pyrimidine scaffold but lacks the sulfonamide group, resulting in lower polarity.
  • Pazopanib : Features an indazole group instead of pyrimidine, increasing lipophilicity (LogP ~3.8).
  • Sulfadiazine : Contains a pyrimidine ring but lacks the amino bridge, reducing kinase affinity.

Nomenclature and IUPAC Conventions

The systematic IUPAC name, 4-[(6-aminopyrimidin-4-yl)amino]benzenesulfonamide hydrochloride , reflects its composition and substituent positions:

  • Root : Benzenesulfonamide indicates the parent aromatic ring with a sulfonamide group.
  • Substituents :
    • 4-[(6-Aminopyrimidin-4-yl)amino] specifies a pyrimidine ring at position 4 of the benzene, with an amino group at position 6.
    • Hydrochloride denotes the protonated amine and chloride counterion.

Synonyms and Registry Identifiers :

Identifier Value
CAS Registry Number 21886-12-4
PubChem CID 16760362
SMILES C1=CC(=CC=C1NC2=NC=NC(=C2)N)S(=O)(=O)N.Cl
InChIKey XBXQRCJKDCEQBS-UHFFFAOYSA-N

属性

IUPAC Name

4-[(6-aminopyrimidin-4-yl)amino]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S.ClH/c11-9-5-10(14-6-13-9)15-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H2,12,16,17)(H3,11,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXQRCJKDCEQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=C2)N)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944483
Record name 4-[(6-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21886-12-4
Record name 21886-12-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(6-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21886-12-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Nucleophilic Aromatic Substitution

The primary synthetic route involves nucleophilic aromatic substitution between 4-aminobenzenesulfonamide and 6-chloropyrimidin-4-amine derivatives. Key steps include:

  • Deprotonation : Pyridine catalyzes the deprotonation of 4-aminobenzenesulfonamide, enhancing its nucleophilicity.
  • Coupling : The activated sulfonamide attacks the electron-deficient C-4 position of 6-chloropyrimidin-4-amine, displacing chloride.
  • Acidification : Post-reaction treatment with hydrochloric acid yields the hydrochloride salt.

Reaction conditions significantly impact yield:

Parameter Optimal Range Effect on Yield
Temperature 80–100°C ↑ Kinetics
Solvent DMF/DMSO ↑ Solubility
Reaction Time 12–24 h ↑ Conversion

Alternative Pathways

  • Reductive Amination : A lesser-used method employs 4-nitrobenzenesulfonamide and 6-aminopyrimidine, followed by nitro group reduction (Pd/C, H₂). Yields are lower (60–70%) due to side reactions.
  • Solid-Phase Synthesis : Immobilized pyrimidine precursors enable iterative functionalization but require specialized equipment.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents dominate due to their ability to stabilize intermediates:

  • DMF : Enhances solubility of sulfonamide intermediates but may decompose at >110°C.
  • DMSO : Superior thermal stability but complicates purification.

Catalytic Systems

  • Pyridine : Scavenges HCl, shifting equilibrium toward product.
  • Triethylamine : Alternative base; however, it generates insoluble salts with HCl.

Temperature Control

Elevated temperatures (80–100°C) accelerate substitution but risk decomposition of the aminopyrimidine moiety. Lower temperatures (50–60°C) prolong reaction times but improve selectivity.

Purification and Isolation

Crystallization Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield needle-like crystals with >95% purity.
  • Solvent Pairing : Dichloromethane/methanol gradients remove unreacted chloropyrimidine.

Chromatographic Methods

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) achieves 98% purity.
  • HPLC : Reverse-phase C18 columns (0.1% TFA in H₂O/CH₃CN) resolve trace impurities.

Structural Validation and Characterization

Spectroscopic Analysis

Technique Key Signals Source
¹H NMR (DMSO-d₆) δ 6.8–7.2 (pyrimidine NH₂)
δ 7.5–8.1 (aromatic H)
¹³C NMR δ 158.9 (C=N pyrimidine)
FT-IR 1150–1350 cm⁻¹ (S=O stretch)
1600–1650 cm⁻¹ (C=N stretch)

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar pyrimidine-sulfonamide core:

  • Space Group : Monoclinic (C2/c)
  • Unit Cell Parameters : a = 36.559 Å, b = 6.904 Å, c = 15.524 Å
  • Hydrogen Bonding : N–H⋯N (2.89 Å) and N–H⋯O (2.78 Å) interactions stabilize the lattice.

Industrial Production Considerations

Scale-Up Challenges

  • Exothermicity : Rapid HCl evolution necessitates jacketed reactors with cooling.
  • Waste Streams : Chloride byproducts require neutralization (NaHCO₃) before disposal.

Patent Landscape

Proprietary methods emphasize:

  • Continuous Flow Reactors : Minimize decomposition via precise residence time control.
  • Catalyst Recycling : Immobilized bases (e.g., polystyrene-bound pyridine) reduce costs.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Nucleophilic Substitution 85–94 >95 High
Reductive Amination 60–70 90 Moderate
Solid-Phase Synthesis 75–80 98 Low

化学反应分析

反应类型

PNU 112455A 会发生各种化学反应,包括:

常用试剂和条件

PNU 112455A 反应中使用的常用试剂包括氧化剂、还原剂和用于取代反应的各种亲核试剂。具体条件取决于所需的反应和目标官能团 .

主要形成的产物

PNU 112455A 反应形成的主要产物取决于所进行的反应类型。例如,氧化反应可能会生成氧化衍生物,而取代反应可能会导致形成具有不同官能团的新化合物 .

科学研究应用

Pharmacological Applications

  • Cyclin-Dependent Kinase Inhibition :
    • The compound has been identified as a competitive inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to the arrest of cancer cell proliferation, making this compound a candidate for cancer therapy .
  • Potential Alzheimer's Disease Treatment :
    • Research indicates that compounds similar to PNU 112455A may have neuroprotective effects and could be beneficial in treating Alzheimer's disease. The inhibition of specific enzymes involved in neurodegeneration is a key area of investigation .
  • Anticancer Activity :
    • Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Biochemical Applications

  • Enzyme Inhibition Studies :
    • The compound is utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. It serves as a model compound for understanding the interaction between small molecules and protein targets .
  • Drug Development :
    • As a small molecule with specific biological activity, PNU 112455A is being explored in drug development pipelines for its potential to treat various diseases, particularly those involving dysregulated cell growth .

Case Studies

StudyObjectiveFindings
Study on CDK InhibitionTo evaluate the efficacy of PNU 112455A as a CDK inhibitorDemonstrated significant inhibition of CDK activity, leading to reduced proliferation of cancer cells .
Neuroprotective EffectsInvestigating the potential for treating Alzheimer'sShowed promise in protecting neurons from damage associated with Alzheimer’s pathology .
Antitumor ActivityAssessing anticancer propertiesInduced apoptosis in several cancer cell lines, suggesting therapeutic potential .

作用机制

PNU 112455A 通过与 CDK2 和 CDK5 的 ATP 结合口袋结合,抑制它们的激酶活性,发挥其作用。这种抑制阻止了靶蛋白的磷酸化,导致这些激酶调节的细胞过程被破坏。该化合物的作用机制涉及与 ATP 竞争性抑制,对 CDK2 和 CDK5 的 Ki 值均为 2 µM .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of 4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide Hydrochloride and Analogs
Compound Name CAS Number Molecular Formula Key Substituents Pharmacological Activity References
4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide HCl 161058-83-9 C₁₀H₁₁N₅O₂S·HCl 6-Aminopyrimidine, benzenesulfonamide Not explicitly stated (Kinase inhibition potential inferred)
4-Amino-N-(6-chloro-5-methoxy-pyrimidin-4-yl)benzenesulfonamide 635702-64-6 C₁₁H₁₂ClN₅O₃S 6-Chloro-5-methoxy-pyrimidine, benzenesulfonamide Not explicitly stated (Antimicrobial/anticancer potential)
Pazopanib Hydrochloride 635702-64-6 C₂₁H₂₃N₇O₂S·HCl Indazole, methyl, pyrimidine, benzenesulfonamide VEGFR-1/2/3 tyrosine kinase inhibitor (Antiangiogenic)
Fedratinib Dihydrochloride Monohydrate 1374744-69-0 C₂₃H₃₃N₇O₃S·2HCl·H₂O tert-Butyl, pyrrolidinyl ethoxy, pyrimidine JAK2 inhibitor (Myeloproliferative disorders)

Key Observations:

  • Pyrimidine Substitution: The target compound’s 6-amino group contrasts with the 6-chloro-5-methoxy substituent in the analog from . This difference may influence hydrogen bonding capacity and target selectivity .
  • Salt Forms : The hydrochloride salt of the target compound improves solubility, similar to Pazopanib and Fedratinib, which are also formulated as salts for enhanced bioavailability .

Pharmacological and Physicochemical Properties

Table 3: Comparative Pharmacokinetic and Physicochemical Data
Compound Aqueous Solubility (HCl salt) LogP (Predicted) Key Targets Clinical Status
Target Compound High (due to HCl) ~1.2 Kinase inhibition (inferred) Preclinical research
Pazopanib Hydrochloride Moderate ~3.8 VEGFR-1/2/3 Approved (Renal carcinoma)
Fedratinib Dihydrochloride Monohydrate High ~2.5 JAK2 Approved (Myelofibrosis)

Key Insights :

  • Solubility : The target compound’s solubility is comparable to Fedratinib but superior to Pazopanib, which has higher lipophilicity (LogP ~3.8) due to its indazole group .
  • Target Specificity : While Pazopanib and Fedratinib target well-defined kinases (VEGFR, JAK2), the target compound’s simpler structure may allow broader kinase interactions, necessitating further profiling .

生物活性

4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride, also known as PNU 112455A, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.

  • Chemical Name : 4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride
  • CAS Number : 21886-12-4
  • Molecular Formula : C10H12ClN5O2S
  • Molecular Weight : 301.75 g/mol

The compound is primarily known for its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells. PNU 112455A has been shown to exhibit competitive inhibition against various CDKs, which may contribute to its anticancer properties .

Enzyme Inhibition Studies

Research indicates that PNU 112455A effectively inhibits human carbonic anhydrases (hCAs), particularly isoforms I, II, IV, IX, and XII. The inhibition studies utilized stopped-flow CO₂ hydrase assays to determine the potency of the compound against these enzymes. The results are summarized in Table 1 below:

IsoformInhibition TypeIC50 (µM)
hCA ICompetitive0.25
hCA IICompetitive0.20
hCA IVNon-competitive0.15
hCA IXCompetitive0.30
hCA XIINon-competitive0.35

Table 1: Inhibition Potency of PNU 112455A against Human Carbonic Anhydrases

Antitumor Activity

In vivo studies have shown that PNU 112455A exhibits antitumor activity against various cancer cell lines. For example, it demonstrated significant cytotoxic effects in assays involving mouse lymphoid leukemia cells. However, some studies indicated variability in its effectiveness depending on the specific cancer type and cellular context .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research investigated the effects of PNU 112455A on breast cancer cell lines. The compound was administered at various concentrations, revealing a dose-dependent decrease in cell viability with an IC50 value around 5 µM for MCF-7 cells. This study highlighted the potential of PNU 112455A as a therapeutic agent in breast cancer treatment .

Case Study 2: Enzyme Interaction

Another study focused on the interaction between PNU 112455A and hCA IX, a target associated with tumor hypoxia and poor prognosis in cancer patients. The compound was found to bind effectively to the active site of hCA IX, inhibiting its activity and leading to reduced proliferation of hypoxic tumor cells .

Safety Profile and Pharmacokinetics

PNU 112455A has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The compound exhibits high gastrointestinal absorption but is not permeable through the blood-brain barrier (BBB). It is categorized as a non-substrate for major cytochrome P450 enzymes, indicating a potentially favorable safety profile for further clinical development .

常见问题

Q. What are the optimal synthetic routes for 4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic aromatic substitution, where 4-aminobenzenesulfonamide reacts with 6-chloropyrimidin-4-amine derivatives under basic conditions. Pyridine is often used as a catalyst to deprotonate intermediates and stabilize reactive species . Key factors include:

  • Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade sensitive functional groups.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of sulfonamide intermediates .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures yields >95% purity .

Q. How is the structural integrity of the compound validated post-synthesis?

Confirmation relies on:

  • Elemental analysis : Expected C, H, N, S, and Cl percentages (e.g., C: 39.80%, N: 23.21%, Cl: 11.75% ).
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for pyrimidine NH₂ (δ 6.8–7.2 ppm) and sulfonamide SO₂NH₂ (δ 3.1–3.5 ppm) .
  • FT-IR : Stretching vibrations for sulfonamide S=O (1150–1350 cm⁻¹) and pyrimidine C=N (1600–1650 cm⁻¹) .
    • X-ray crystallography : Confirms spatial arrangement of the pyrimidine-sulfonamide core .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Solubility : Highly soluble in DMSO (>50 mg/mL) but limited in water (<1 mg/mL) due to the hydrophobic pyrimidine ring and sulfonamide group .
  • Stability : Degrades under strong acidic/basic conditions (pH <2 or >10) via hydrolysis of the sulfonamide bond. Store at −20°C in inert atmospheres .

Advanced Research Questions

Q. How does 4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride interact with CDK2/CDK5 kinases, and what methodological approaches validate its inhibitory activity?

The compound acts as an ATP-competitive inhibitor, binding to the kinase active site via:

  • Hydrogen bonding : Pyrimidine NH₂ to kinase backbone carbonyls.
  • Hydrophobic interactions : Aromatic rings with kinase hydrophobic pockets . Validation methods :
  • Enzyme assays : IC₅₀ values determined via radiometric or fluorescence-based kinase activity assays (e.g., IC₅₀ < 1 µM for CDK2 ).
  • Molecular docking : Simulations (AutoDock, Schrödinger) align the compound’s structure with kinase X-ray crystallography data (PDB IDs: 1AQ1 for CDK2) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ or selectivity may arise from:

  • Assay variability : Normalize data using reference inhibitors (e.g., roscovitine for CDKs) .
  • Cellular vs. enzymatic activity : Account for cell permeability by correlating intracellular ATP levels (CellTiter-Glo assay) with target engagement .
  • Off-target effects : Use siRNA knockdown or isoform-specific inhibitors to confirm target specificity .

Q. How can QSAR models optimize the compound’s bioactivity?

Quantitative Structure-Activity Relationship (QSAR) analysis identifies critical substituents:

  • Electron-withdrawing groups (e.g., Cl) at pyrimidine C-6 enhance kinase affinity .
  • Sulfonamide modification : N-acetylation reduces cytotoxicity but may decrease solubility .
  • 3D-QSAR : CoMFA/CoMSIA models prioritize derivatives with improved binding free energy (ΔG < −9 kcal/mol) .

Analytical and Methodological Considerations

Q. Which chromatographic methods ensure purity assessment in complex matrices?

  • HPLC : Reverse-phase C18 column (5 µm, 250 mm × 4.6 mm), mobile phase: 0.1% TFA in H₂O/acetonitrile (70:30), UV detection at 254 nm .
  • LC-MS : ESI+ mode (m/z 336.1 [M+H]⁺) confirms molecular ion integrity .

Q. What safety protocols mitigate risks during handling?

  • PPE : Nitrile gloves, lab coat, and chemical goggles .
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors .
  • First aid : Flush eyes with water for 15 minutes if exposed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PNU112455A hydrochloride
Reactant of Route 2
Reactant of Route 2
PNU112455A hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。